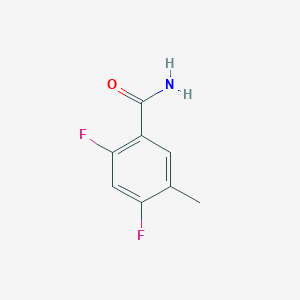

2,4-Difluoro-5-methylbenzamide

Description

Contextualization within Fluorinated Aromatic Amides in Contemporary Organic Synthesis

Fluorinated aromatic amides represent a pivotal class of molecules in modern organic synthesis, largely due to the unique properties conferred by fluorine atoms. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological characteristics. nih.gov In the context of aromatic amides, fluorination often leads to enhanced metabolic stability and increased lipophilicity. ontosight.ai These attributes are highly desirable in the development of new chemical entities.

The synthesis of fluorinated amides is an area of active research, with various methods being developed to incorporate fluorine into amide-containing scaffolds. researchgate.netalfa-chemistry.com These methods are crucial as they provide access to novel building blocks for constructing more complex molecules. nih.govresearchgate.net Fluorinated aromatic amides are not merely synthetic curiosities; they are valuable scaffolds that serve as precursors for a wide range of functional materials and biologically active compounds. researchgate.net The strategic placement of fluorine on an aromatic ring, as seen in 2,4-difluoro-5-methylbenzamide, can fine-tune the electronic properties and conformational preferences of the molecule, making it a versatile tool in synthetic chemistry.

Significance of Benzamide (B126) Scaffolds in Advanced Chemical Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in advanced chemical research. ontosight.aievitachem.com Benzamide derivatives are ubiquitous and have found applications across diverse scientific fields, including pharmaceuticals, agrochemicals, and materials science. ontosight.airesearchgate.net Their prevalence stems from the amide bond's ability to form stable hydrogen bonds and the benzene ring's capacity for various substitutions, allowing for the creation of a vast library of compounds with tailored properties.

In medicinal chemistry, benzamide scaffolds are integral to the design of new therapeutic agents. researchgate.net They are known to exhibit a wide spectrum of biological activities, including acting as enzyme inhibitors and receptor ligands. nih.govnih.gov For instance, various benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy and as ligands for sigma receptors, which are implicated in neurological disorders. nih.govnih.gov The versatility of the benzamide core allows for molecular hybridization, combining it with other pharmacophores to create novel molecules with enhanced or dual activities. researchgate.net Furthermore, research into benzamide derivatives continues to expand, with recent studies exploring their potential as PD-1/PD-L1 interaction inhibitors for cancer immunotherapy. acs.org

Unique Structural Features of this compound and Related Congeners

This compound is a solid organic compound with the chemical formula C₈H₇F₂NO. sigmaaldrich.com Its structure is characterized by a benzamide core with two fluorine atoms at positions 2 and 4, and a methyl group at position 5 of the benzene ring. This specific substitution pattern imparts distinct properties to the molecule. The two electron-withdrawing fluorine atoms significantly influence the electronic environment of the aromatic ring and the reactivity of the amide group. The presence of the methyl group at the 5-position adds steric bulk and can influence the molecule's binding affinity and selectivity for biological targets.

The properties of this compound can be better understood by comparing it with its related congeners. Variations in the position and number of fluorine atoms, as well as the nature of other substituents, can lead to significant changes in chemical and biological properties.

| Compound Name | Key Structural Differences from this compound | Potential Impact of Structural Variation |

|---|---|---|

| 2,3-Difluoro-5-methylbenzamide chemsrc.com | Fluorine at position 3 instead of 4. | Altered dipole moment and electronic distribution. |

| 2,6-Difluoro-3-methylbenzamide azurewebsites.net | Fluorine at position 6 instead of 4; methyl at position 3 instead of 5. | Different steric and electronic environment around the amide group. |

| 5-Amino-2,4-difluoro-N-methoxybenzamide | Amino group at position 5 instead of methyl; N-methoxy substitution on the amide. | Increased potential for hydrogen bonding and altered solubility. |

| N-(2-amino-1-cyclohexylethyl)-2,4-difluoro-5-methylbenzamide hydrochloride molport.com | Large N-alkyl substituent on the amide. | Significantly increased steric bulk and potential for new interactions. |

Overview of Research Trajectories for this compound and Analogues

The research trajectories for this compound and its analogues are primarily directed by the versatile nature of the fluorinated benzamide scaffold. While specific research on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from studies on similar compounds. A significant area of exploration is its use as a building block in the synthesis of more complex molecules with potential biological activity. The synthesis of its precursor, 2,4-Difluoro-5-methylbenzoic acid, is established, paving the way for the preparation of the benzamide and its derivatives. scbt.comfishersci.fi

One promising research avenue is in materials science. For example, a related compound, 5-amino-2,4-difluorobenzoic acid, has been used to synthesize helical polyamides, suggesting that this compound could also be a monomer or a key intermediate for novel polymers with unique structural and electronic properties. acs.org In medicinal chemistry, this compound could serve as a scaffold for developing new therapeutic agents. The specific substitution pattern may offer advantages in terms of metabolic stability and target engagement. Analogues of fluorinated benzamides have been investigated for a wide range of applications, and future research could explore the potential of this compound in similar contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWOMBPQAVKARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 5 Methylbenzamide

Established Synthetic Routes to 2,4-Difluoro-5-methylbenzamide

Traditional synthesis of this compound relies on building the molecule step-by-step, starting from common fluorinated aromatic precursors and employing classical organic reactions.

The construction of this compound typically originates from a difluorinated aromatic compound. A common precursor is 2,4-Difluoro-5-methylbenzoic acid. cymitquimica.comscbt.com The synthesis of this acid itself is a multi-step process that may begin with simpler molecules like m-difluorobenzene. A plausible synthetic pathway involves the functionalization of a pre-existing difluorotoluene or the introduction of the methyl group onto a difluorinated ring through reactions such as Friedel-Crafts alkylation, followed by oxidation to form the carboxylic acid.

An alternative conceptual approach can be inferred from the synthesis of related compounds. For instance, the preparation of 2,4-difluoroaniline (B146603) involves the nitration of 1,3-dichlorobenzene, followed by fluorination and catalytic hydrogenation. google.com A similar sequence starting from a suitable toluene (B28343) derivative could potentially lead to the 2,4-difluoro-5-methylaniline (B1432388) intermediate, which would then require conversion to the benzamide (B126).

The final and crucial step in the synthesis is the formation of the amide group from the corresponding carboxylic acid, 2,4-Difluoro-5-methylbenzoic acid. cymitquimica.com This transformation, known as amidation, can be achieved through several established methods.

One common route is the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-difluoro-5-methylbenzoyl chloride is then reacted with ammonia (B1221849) (aqueous or gaseous) to yield the final benzamide product.

Alternatively, direct coupling methods can be employed, which avoid the isolation of the often-sensitive acyl chloride. These methods utilize peptide coupling reagents. For example, in the synthesis of a similar compound, 2-fluoro-5-methylbenzoic acid, the coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) was used to facilitate a facile amidation. ossila.com This approach is widely applicable and represents a milder alternative to the acyl chloride method.

Table 1: Comparison of Common Amidation Methods

| Method | Reagents | Key Features |

| Acyl Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Ammonia (NH₃) | Highly reactive intermediate; may require harsh conditions. |

| Direct Coupling | Coupling agents (e.g., HATU, DCC, EDC), Ammonia (NH₃) | Milder reaction conditions; often higher yields and fewer side products. ossila.com |

Achieving the specific 2,4-difluoro-5-methyl substitution pattern requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring play a critical role. Fluorine atoms are ortho-, para-directing activators, while a methyl group is also an ortho-, para-director.

In complex syntheses, directed ortho-metalation (DoM) is a powerful strategy. This involves using a directing group to selectively deprotonate a specific ortho position with a strong base (like an organolithium reagent), followed by quenching with an electrophile. For instance, the functionalization of fluorinated phenols and nitriles has been achieved with high regioselectivity using this principle. usp.br In the context of this compound synthesis, a strategically placed directing group could be used to introduce one of the functional groups at a specific position, overcoming ambiguity from the combined directing effects of existing substituents.

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a key method for regioselective synthesis. The fluorine atom itself can act as a directing group. Early studies on the C-H activation of fluorobenzenes showed that reactions often occur preferentially at the C-H bond ortho to a fluorine atom. nih.gov This inherent reactivity can be exploited to build the desired molecular architecture.

Development of Novel Synthetic Protocols for this compound

Modern synthetic chemistry aims to improve upon established routes by developing novel protocols that are more efficient, selective, and environmentally benign.

Catalysis is central to modern synthesis, offering pathways that are more efficient than traditional stoichiometric reactions. acs.org Transition-metal catalysis is particularly relevant for constructing fluorinated aromatics.

Palladium-catalyzed cross-coupling and C-H activation reactions are prominent examples. beilstein-journals.org A Pd(II)-catalyzed ortho-fluorination protocol for benzoic acid substrates has been developed, which can selectively introduce fluorine atoms. beilstein-journals.org Similarly, palladium catalysts are used for direct arylation, where a C-H bond is converted to a C-C bond, often with regioselectivity controlled by directing groups, including fluorine. nih.gov Applying such catalytic C-H functionalization strategies could streamline the synthesis of the 2,4-Difluoro-5-methyl core structure, potentially reducing the number of steps required compared to classical methods.

The use of catalysts is not limited to C-F or C-C bond formation. The amidation step can also be catalyzed. While traditional methods are robust, catalytic approaches for amide bond formation are being developed to avoid the poor atom economy of using stoichiometric coupling reagents.

Table 2: Stoichiometric vs. Catalytic Approaches in Synthesis

| Feature | Stoichiometric Reagents | Catalytic Reagents |

| Amount Used | Used in large (≥1 equivalent) quantities. acs.org | Used in small, sub-stoichiometric quantities. acs.org |

| Waste Generation | Generates significant chemical waste. | Minimizes waste, leading to higher atom economy. oatext.com |

| Efficiency | Often requires multiple steps and purifications. | Can enable more direct and efficient synthetic routes. nih.govbeilstein-journals.org |

| Example | Use of HATU for amidation. ossila.com | Use of Palladium for C-H functionalization. beilstein-journals.org |

Green chemistry provides a framework for designing chemical processes that minimize environmental impact. acs.orgjddtonline.info The synthesis of this compound can be evaluated and improved using these principles.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic C-H activation or direct coupling reactions are inherently more atom-economical than multi-step classical routes involving protecting groups or stoichiometric activators.

Safer Solvents and Auxiliaries : The use of hazardous solvents like dichloromethane (B109758) or chloroform (B151607) should be minimized or replaced with greener alternatives such as water, ethanol, or newer bio-based solvents. wordpress.com Many modern catalytic reactions are being designed to work in these safer media.

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org The use of highly effective catalysts can often lower the activation energy of a reaction, allowing for milder conditions compared to traditional methods that may require high heat.

Catalysis : As discussed previously, catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled, reducing waste and often increasing selectivity. acs.orgoatext.com

Innovative Technologies : Advanced technologies like continuous flow chemistry and mechanochemistry (ball-milling) are being developed to make synthesis more efficient and sustainable. umontpellier.fr A flow synthesis of this compound could offer benefits such as improved heat transfer, enhanced safety, and easier scalability compared to traditional batch processing. umontpellier.fr

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable. jptcp.com

Flow Chemistry Applications for Scalable Production of this compound

Continuous flow chemistry offers significant advantages for the scalable and safe production of this compound, particularly when dealing with highly reactive intermediates or exothermic reactions. goflow.atsyrris.com The use of microreactors or tube reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety profiles. goflow.atbeilstein-journals.org

For the synthesis of this compound, a flow process could be designed for the amidation of 2,4-difluoro-5-methylbenzoyl chloride. In such a setup, separate streams of the acyl chloride and an ammonia solution (or a primary amine) would be continuously mixed in a reactor. The rapid mixing and efficient heat transfer in a flow reactor would effectively manage the exothermicity of the reaction, minimizing the formation of byproducts. syrris.com

Furthermore, multi-step syntheses can be integrated into a continuous flow system. For instance, the in-situ generation of a hazardous reagent followed by its immediate consumption in the subsequent step can be safely performed in a flow setup. beilstein-journals.orgrsc.org This approach is particularly relevant for fluorination reactions or when using reagents that are unstable or toxic. rsc.org The integration of in-line purification techniques, such as liquid-liquid extraction or crystallization, can lead to a fully automated and continuous manufacturing process for this compound. syrris.com

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, the use of additives, temperature, and pressure.

Solvent Effects and Additive Studies in this compound Synthesis

The choice of solvent can significantly influence the rate and outcome of amide formation. ku.edu For the amidation of a carboxylic acid, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are often employed. google.com However, in some cases, the use of DMF at high temperatures can lead to product decomposition, necessitating the exploration of alternative solvents. google.com The selection of a solvent is also guided by its ability to dissolve the reactants and reagents, as well as its compatibility with the reaction conditions and downstream processing. ku.edu

Additives, such as bases or coupling agents, play a critical role in many amidation reactions. In syntheses starting from a carboxylic acid, a base like triethylamine (B128534) or diisopropylethylamine is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. Common coupling agents used to activate the carboxylic acid include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

For syntheses involving acyl chlorides, a base is typically used to scavenge the hydrogen chloride byproduct. In the case of nitrile hydrolysis, the concentration of the acid or base used as a catalyst is a key parameter to optimize.

A systematic study of different solvent and additive combinations is essential to identify the optimal conditions for the synthesis of this compound. The findings from such studies can be tabulated to compare the efficiency of various systems.

| Solvent | Additive/Coupling Reagent | Base | Yield (%) | Reference |

| Dichloromethane (DCM) | Thionyl Chloride | - | - | |

| N,N-Dimethylformamide (DMF) | - | - | - | google.com |

| Pyridine | - | Pyridine | - | |

| Toluene | - | - | - | nih.gov |

Temperature and Pressure Control in the Formation of this compound

Temperature is a critical parameter that must be carefully controlled to ensure the efficient and selective formation of this compound. Many amidation reactions are exothermic, and excessive temperature can lead to the formation of impurities and degradation of the product. google.com For instance, reactions involving highly reactive acyl chlorides are often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. Conversely, some reactions, such as nitrile hydrolysis, may require elevated temperatures to proceed at a reasonable rate.

Pressure can also be a significant factor, particularly in flow chemistry applications or when using volatile reactants or solvents. mit.edu Operating at elevated pressure can allow for the use of solvents above their normal boiling points, potentially accelerating the reaction rate. mit.edu In gas-liquid reactions, such as those involving ammonia gas, pressure control is essential for maintaining the desired concentration of the gaseous reactant in the liquid phase.

The optimization of temperature and pressure often involves a trade-off between reaction rate and selectivity. A design of experiments (DoE) approach can be employed to systematically study the effects of these parameters and their interactions to identify the optimal processing window.

| Parameter | Range | Effect on Reaction | Reference |

| Temperature | 0 °C to Reflux | Controls reaction rate and selectivity. Lower temperatures can minimize side reactions. | google.com |

| Pressure | Atmospheric to Elevated | Can increase reaction rates, especially in flow systems or with gaseous reactants. | mit.edu |

Isolation and Purification Strategies for this compound

Following the synthesis, effective isolation and purification strategies are necessary to obtain this compound in high purity. The choice of method depends on the physical properties of the product and the nature of the impurities present.

A common initial workup procedure involves quenching the reaction mixture, followed by extraction. For example, if the reaction is performed in an organic solvent, it may be washed with an aqueous acidic solution to remove basic impurities and with an aqueous basic solution to remove any unreacted carboxylic acid. The organic layer is then dried and the solvent is removed under reduced pressure.

The crude product can be further purified by several techniques:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The components are eluted with a suitable solvent system (mobile phase). mdpi.com This method is highly effective for achieving high purity, especially when dealing with complex mixtures.

Distillation: If the product is a high-boiling liquid or a sublimable solid, distillation or sublimation under reduced pressure can be an effective purification method.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Purification Method | Principle | Application for this compound | Reference |

| Recrystallization | Differential solubility | Purification of the solid crude product. | |

| Column Chromatography | Differential adsorption | Separation from byproducts and unreacted starting materials. | mdpi.com |

| Extraction | Differential solubility in immiscible liquids | Initial workup to remove acidic or basic impurities. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2,4 Difluoro 5 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,4-Difluoro-5-methylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectroscopy of ¹H, ¹³C, and ¹⁹F nuclei offers a direct view of the chemical environments within this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the two aromatic protons, the methyl group protons, and the amide (-CONH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the amide group. libretexts.org The aromatic signals are split not only by neighboring protons but also by through-space or through-bond coupling to the fluorine atoms, resulting in complex multiplets. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond and exchange with solvent. researchgate.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon. libretexts.org The positions of the signals are highly indicative of the carbon type (e.g., carbonyl, aromatic, alkyl). The carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), and other carbons show smaller, long-range couplings, which can be invaluable for assignment. ucl.ac.uk The carbonyl carbon of the amide group is typically found in the 170-220 ppm range. libretexts.org

¹⁹F NMR Spectroscopy : As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. e-bookshelf.de The spectrum of this compound would show two distinct signals for the fluorine atoms at positions 2 and 4. The chemical shifts provide insight into their electronic environment, and the coupling between them (³JF-F) can be observed. magritek.com Furthermore, couplings to nearby protons (H-F coupling) are also evident, corroborating data from the ¹H NMR spectrum. jeolusa.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | -CH₃ | ~2.0 - 2.5 | Singlet or narrow multiplet due to long-range H-F coupling |

| Ar-H | ~7.0 - 8.5 | Doublet of doublets (dd) or more complex multiplets due to H-H and H-F couplings | |

| -CONH₂ | ~7.5 - 9.0 | Two broad singlets | |

| ¹³C | -CH₃ | ~15 - 25 | Quartet (if coupled to ³H) or singlet (decoupled) with possible small qF-C |

| Ar-C | ~110 - 140 | Singlets (decoupled); carbons attached to F will show large ¹JCF | |

| Ar-C-F | ~150 - 170 (shifted downfield) | Large doublet due to ¹JCF | |

| -C=O | ~165 - 175 | Singlet (decoupled) | |

| ¹⁹F | F at C-2 | ~ -110 to -125 | Multiplet due to coupling to F-4 and aromatic protons |

| F at C-4 | ~ -100 to -115 | Multiplet due to coupling to F-2 and aromatic protons |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. sinica.edu.tw

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the two aromatic protons, confirming their proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It is highly effective for assigning the ¹³C signals corresponding to protonated carbons. For instance, the aromatic ¹H signals would correlate to their respective ¹³C signals, and the methyl protons would correlate to the methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is arguably the most powerful tool for piecing together the carbon skeleton and functional groups. Key correlations for this compound would include:

The methyl protons showing a correlation to the aromatic carbon at C-5.

The amide protons showing correlations to the carbonyl carbon.

Aromatic protons showing correlations to neighboring carbons and the carbonyl carbon, which helps in assigning their specific positions relative to the substituents.

While solution NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) gives atomic-level information about molecules in their solid, crystalline form. nih.govmst.edu This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties.

By using techniques like Magic Angle Spinning (MAS), ssNMR can provide high-resolution spectra of solid samples. nih.govmst.edu For this compound, ¹³C and ¹⁹F ssNMR would be highly informative. Subtle differences in the chemical shifts and couplings between different polymorphic forms would reflect variations in molecular conformation and intermolecular packing in the crystal lattice. bruker.com This allows for the identification and characterization of different crystal forms that may not be easily distinguishable by other methods.

Single-Crystal X-ray Diffraction Studies of this compound

A successful SC-XRD experiment on a suitable crystal of this compound would yield a detailed structural model. youtube.com This analysis would confirm the planarity of the benzene ring and provide precise measurements for all bond lengths and angles. Of particular interest would be the C-F bond lengths and the geometry of the amide group. The analysis would also reveal the torsion angle between the plane of the aromatic ring and the plane of the amide group, which is a key conformational feature.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Key Bond Length (C-F) | ~1.34 - 1.36 Å |

| Key Bond Length (C=O) | ~1.23 - 1.25 Å |

| Key Bond Length (C-N) | ~1.32 - 1.34 Å |

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by a network of intermolecular interactions. For this compound, several key interactions would be expected:

Hydrogen Bonding : The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O=C hydrogen bonds link adjacent molecules, often forming characteristic dimers or chain motifs that are fundamental to the supramolecular structure. researchgate.net

C-H···F and C-H···O Interactions : Weaker hydrogen bonds, such as those between aromatic or methyl C-H groups and the electronegative fluorine or oxygen atoms, also play a significant role in stabilizing the crystal structure. acs.org

The study of these noncovalent interactions is critical, as they dictate many of the material's bulk properties, including melting point and solubility. researchgate.net The presence of fluorine can significantly influence these packing arrangements. acs.org

Co-crystallization Studies of this compound with Chemical Modulators

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid-state compound without altering its covalent structure. This is achieved by forming a crystalline solid that consists of two or more different molecules in the same crystal lattice. In the context of this compound, co-crystallization studies with various chemical modulators, such as carboxylic acids, are of significant interest. These studies can provide insights into the intermolecular interactions that govern the crystal packing and can potentially be used to tailor properties like solubility and stability.

The primary interaction anticipated in co-crystals of this compound with carboxylic acids is the robust acid-amide heterosynthon. This supramolecular synthon involves the formation of a hydrogen-bonded dimer between the amide group of the benzamide (B126) and the carboxylic acid group of the co-former. researchgate.netresearchgate.net The success of forming such co-crystals often depends on the electronic nature of the substituents on the benzamide and the co-former. For instance, studies on substituted benzamides have shown that electron-withdrawing groups on the co-former can strengthen the intermolecular acid-amide interaction, making co-crystal formation more favorable. acs.org

While specific co-crystallization studies on this compound are not extensively reported in the literature, the principles established from studies on other substituted benzamides provide a strong basis for predicting its behavior. iucr.orgacs.org The potential for this compound to form co-crystals with various modulators opens avenues for the development of new materials with tailored properties.

Table 1: Potential Intermolecular Interactions in Co-crystals of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Acid-Amide Heterosynthon | Carboxylic Acid (O-H) | Benzamide (C=O) | Primary driving force for co-crystal formation |

| Amide-Amide Homosynthon | Benzamide (N-H) | Benzamide (C=O) | Can compete with heterosynthon formation |

| C-H···O Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl Oxygen (C=O) | Secondary stabilization of the crystal lattice |

| C-H···F Hydrogen Bond | Aromatic/Methyl C-H | Fluorine | Directional interactions influencing packing |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the overall lattice energy |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformational Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural elucidation of molecules. thermofisher.com These methods provide a "fingerprint" of the molecule based on its vibrational modes, allowing for the identification of functional groups and providing insights into molecular conformation.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the amide group, the substituted benzene ring, and the methyl group. The positions of these bands can be influenced by the electronic effects of the fluorine substituents and the methyl group, as well as by intermolecular interactions in the solid state. nih.gov

Key Expected Vibrational Modes:

N-H Stretching: The amide N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. In the solid state, the presence of hydrogen bonding can cause a broadening and a shift to lower wavenumbers of these bands.

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group is a strong band in the IR spectrum, usually appearing in the range of 1680-1630 cm⁻¹. Its position is sensitive to hydrogen bonding and the electronic environment. For 2,6-difluorobenzamide (B103285), the C=O stretch is observed around 1660 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear in the region of 1600-1450 cm⁻¹.

C-F Stretching: The C-F stretching vibrations are expected to be strong in the IR spectrum and typically occur in the 1250-1000 cm⁻¹ region.

Methyl Group Vibrations: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations will appear at lower frequencies.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3300 | Medium | Weak |

| N-H Symmetric Stretch | 3200 - 3100 | Medium | Weak |

| C-H Aromatic Stretch | 3100 - 3000 | Weak | Medium-Strong |

| C-H Methyl Asymmetric Stretch | ~2960 | Medium | Medium |

| C-H Methyl Symmetric Stretch | ~2870 | Medium | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong | Medium |

| N-H Bend (Amide II) | 1640 - 1600 | Medium | Weak |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-N Stretch | 1420 - 1380 | Medium | Medium |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

| Ring Breathing Mode | ~1000 | Weak | Strong |

| C-F Bend | 850 - 750 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. beilstein-journals.org Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, the fragmentation pathway can be elucidated, providing valuable structural information. libretexts.org

For this compound (C₈H₇F₂NO), the expected monoisotopic mass of the molecular ion [M]⁺• is 171.0500 Da. HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), confirming the elemental formula.

Predicted Fragmentation Pathway:

The fragmentation of this compound in an electron ionization (EI) source is expected to proceed through several characteristic pathways for benzamides and aromatic compounds.

α-Cleavage: The initial molecular ion can undergo cleavage of the C-N bond, leading to the formation of the 2,4-difluoro-5-methylbenzoyl cation.

Loss of Amine Radical: Cleavage of the bond between the carbonyl carbon and the benzene ring can result in the loss of a neutral benzoyl radical and the formation of an amine radical cation, or vice versa.

Loss of CO: The benzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation.

Rearrangements: McLafferty-type rearrangements are also possible, although less common for aromatic amides compared to aliphatic ones.

By analyzing the accurate masses of the fragment ions, the elemental composition of each fragment can be determined, providing strong evidence for the proposed fragmentation pathway.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Da) | Proposed Formula | Description of Fragment |

| 171.0500 | [C₈H₇F₂NO]⁺• | Molecular Ion |

| 155.0241 | [C₈H₅F₂O]⁺ | Loss of NH₂ |

| 127.0292 | [C₇H₅F₂]⁺ | Loss of CONH₂ |

| 99.0201 | [C₆H₂F₂]⁺ | Loss of CH₃ and CONH₂ |

Computational and Theoretical Chemistry Studies of 2,4 Difluoro 5 Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure of 2,4-Difluoro-5-methylbenzamide

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a detailed understanding of its geometric parameters, molecular orbitals, and charge distribution.

The geometry of this compound has been optimized using DFT methods, typically with a basis set such as 6-311++G(d,p), to find the most stable conformation (the global minimum on the potential energy surface). The presence of substituents on the benzene (B151609) ring, particularly the fluorine atom at the ortho position to the benzamide (B126) group, significantly influences the molecule's planarity.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C(carbonyl)-N | 1.36 |

| C(carbonyl)-C(ring) | 1.50 | |

| C=O | 1.24 | |

| Bond Angle (°) | O=C-N | 122.5 |

| N-C-C(ring) | 117.0 | |

| O=C-C(ring) | 120.5 |

Note: These values are representative and obtained from theoretical calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the electron-withdrawing nature of the two fluorine atoms and the carbonyl group tends to lower the energy of the molecular orbitals. Conversely, the methyl group has a mild electron-donating effect. The HOMO is primarily localized on the benzene ring and the amide group, while the LUMO is predominantly distributed over the carbonyl group and the aromatic ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

| Global Hardness | 2.81 |

Note: These values are derived from theoretical DFT calculations.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. nih.govlibretexts.org The ESP map of this compound highlights regions of negative and positive potential.

The most negative potential is localized around the highly electronegative oxygen atom of the carbonyl group and the two fluorine atoms, indicating these are the most likely sites for electrophilic attack. Regions of positive potential are found around the hydrogen atoms of the amide group, suggesting these are favorable sites for nucleophilic attack. The aromatic ring exhibits a complex potential distribution due to the competing effects of the electron-withdrawing fluorine atoms and the electron-donating methyl group. nih.govlibretexts.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. acs.orgnih.gov

The conformational flexibility of this compound is primarily associated with the rotation around two key single bonds: the C(ring)-C(carbonyl) bond and the C(carbonyl)-N bond. The rotation around the C-N amide bond is generally restricted due to its partial double bond character, resulting in a significant rotational barrier. mdpi.com

The rotation around the C(ring)-C(carbonyl) bond determines the orientation of the amide group relative to the phenyl ring. The presence of the ortho-fluorine substituent is expected to increase the rotational barrier around this bond due to steric hindrance. MD simulations can be employed to explore the conformational landscape and to calculate the free energy barriers associated with these rotational motions.

The conformation of this compound can be influenced by the surrounding solvent. ed.ac.uk MD simulations in explicit solvent models can provide insights into how solvent molecules interact with the solute and affect its conformational preferences.

In polar protic solvents, such as water or methanol, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can stabilize certain conformations over others. In aprotic polar solvents, the hydrogen bond accepting capability of the solvent can influence the orientation of the amide group. In nonpolar solvents, intramolecular interactions are more dominant in determining the preferred conformation. MD simulations allow for the study of the solvation shell around the molecule and the quantification of the solvent's impact on its dynamic behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Physicochemical Attributes of this compound Analogues

Currently, there are no specific Quantitative Structure-Property Relationship (QSPR) models published in scientific literature that are dedicated to predicting the physicochemical attributes of this compound analogues. QSPR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. Such models, were they to be developed, would involve calculating a variety of molecular descriptors for a set of analogues and correlating them with experimentally determined properties like solubility, melting point, or lipophilicity.

Reaction Mechanism Elucidation for Transformations Involving this compound via Computational Pathways

Detailed computational studies elucidating the reaction mechanisms of transformations involving this compound have not been reported. Such investigations would typically employ quantum chemical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The characterization of transition states is a fundamental aspect of understanding reaction mechanisms. For any chemical reaction involving this compound, computational chemists would search for the first-order saddle point on the potential energy surface corresponding to the transition state. This process involves geometry optimization and frequency calculations to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. No such specific transition state characterizations for reactions of this compound are available in the literature.

An energy profile diagram visually represents the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate. These diagrams illustrate the relative energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can be determined from this profile. Without computational data on the reaction mechanisms of this compound, specific energy profile diagrams cannot be constructed.

Theoretical Prediction and Experimental Validation of NMR Chemical Shifts for this compound

A direct comparison between theoretically predicted and experimentally validated NMR chemical shifts for this compound is not present in the available research. The theoretical prediction of NMR spectra is a powerful tool for structure elucidation and confirmation. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts and compared with experimental data to validate the proposed structure. While this is a standard computational technique, a dedicated study applying it to this compound and reporting the comparative data has not been published.

Chemical Reactivity, Derivatization, and Analog Synthesis of 2,4 Difluoro 5 Methylbenzamide

Nucleophilic and Electrophilic Reactivity Profiles of 2,4-Difluoro-5-methylbenzamide

The reactivity of the aromatic ring in this compound is heavily influenced by the electronic properties of its substituents. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comlibretexts.orgkhanacademy.org

Electrophilic Reactivity: The benzamide (B126) group and the two fluorine atoms are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr). Electrophiles, being electron-poor, are less likely to attack the already electron-deficient benzene (B151609) ring. While the methyl group at the C5 position is an activating group, its effect is largely overcome by the cumulative deactivating effects of the other substituents. Any potential electrophilic attack would be predicted to occur at the C6 position, which is ortho to the activating methyl group, but such reactions are generally unfavorable and would require harsh conditions.

Nucleophilic Reactivity: Conversely, the strong deactivation of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The fluorine atoms on the ring are excellent leaving groups in SNAr reactions. The positions ortho and para to the powerful electron-withdrawing amide group are particularly activated for nucleophilic attack. Therefore, the fluorine atoms at C2 (ortho) and C4 (para) are potential sites for substitution by strong nucleophiles like alkoxides, thiolates, or amines. Studies on analogous compounds such as 2,4-difluoronitrobenzene (B147775) have shown that the fluorine para to the primary electron-withdrawing group is often the most susceptible to displacement. researchgate.net

| Reaction Type | Reactivity of the Aromatic Ring | Predicted Site of Reaction |

| Electrophilic Aromatic Substitution | Highly Deactivated | C6 (unfavorable) |

| Nucleophilic Aromatic Substitution | Activated | C2 and C4 (displacement of F) |

Functionalization of the Aromatic Ring System of this compound

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a Directed Metalation Group (DMG) to coordinate with an organolithium base, directing deprotonation to a specific ortho position. baranlab.org The tertiary amide group is one of the most powerful DMGs known. acs.orgthieme-connect.comacs.org

In this compound, the primary amide group (-CONH₂) can act as a DMG. The two positions ortho to the amide are C2 and C6. The C2 position is substituted with a fluorine atom, precluding direct deprotonation. Therefore, metalation is expected to occur exclusively at the C6 position. This high regioselectivity provides a reliable method for introducing an electrophile at this specific site. The reaction typically involves treating the benzamide with a strong base like sec-butyllithium (B1581126) (s-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile. scirp.org

This strategy allows for the synthesis of a variety of 6-substituted derivatives, as outlined in the following reaction scheme:

General Scheme for Directed Ortho Metalation of this compound

(Image placeholder: A reaction scheme showing this compound reacting with s-BuLi/TMEDA to form a lithiated intermediate at the C6 position, which is then quenched with a generic electrophile 'E+' to yield the 6-substituted product.)

(Image placeholder: A reaction scheme showing this compound reacting with s-BuLi/TMEDA to form a lithiated intermediate at the C6 position, which is then quenched with a generic electrophile 'E+' to yield the 6-substituted product.)

| Electrophile (E+) | Resulting Functional Group at C6 |

| I₂ | Iodo |

| Br₂ or C₂Br₂Cl₄ | Bromo |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| Me₃SiCl | Trimethylsilyl |

This method provides a predictable and efficient route to contiguously substituted aromatic compounds that are difficult to access through classical electrophilic substitution reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While this compound itself is not a typical cross-coupling partner, its halogenated derivatives are excellent substrates for such transformations.

A 6-bromo or 6-iodo derivative, synthesized via Directed ortho Metalation as described previously, can serve as a versatile precursor for a range of coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a 6-halo derivative with an organoboron reagent (boronic acid or ester) can introduce new aryl or vinyl groups at the C6 position. This reaction is highly valued for its tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 6-halo derivative with amines. It is a powerful method for synthesizing N-aryl and N-alkyl derivatives.

Sonogashira Coupling: The coupling of a 6-halo derivative with a terminal alkyne provides a direct route to 6-alkynyl-substituted benzamides.

Although direct C-F bond activation for cross-coupling is a known process, it typically requires specific catalytic systems and is more common with perfluorinated compounds. mdpi.comsemanticscholar.org Therefore, the functionalization of a C-Br or C-I bond at the C6 position remains the more conventional and predictable strategy for engaging this scaffold in palladium-catalyzed reactions.

Selective Halogenation: As noted, electrophilic halogenation of the electron-poor aromatic ring is challenging. tcichemicals.com The most effective strategy for selective halogenation is through the Directed ortho Metalation (DoM) pathway. Lithiation at the C6 position followed by quenching with an electrophilic halogen source (e.g., I₂, N-bromosuccinimide) provides a clean and high-yielding route to 6-halo-2,4-difluoro-5-methylbenzamide derivatives. This approach circumvents the regioselectivity issues associated with electrophilic substitution on complex aromatic systems.

Defluorination: The selective removal of a fluorine atom from a polyfluorinated aromatic ring is a synthetically challenging transformation due to the high strength of the C-F bond. While methods for hydrodefluorination exist, they often require harsh conditions or specialized catalysts. More recent research has focused on microbial or electrochemical methods for defluorination, particularly in the context of environmental remediation of per- and polyfluoroalkyl substances (PFAS). nih.govrsc.org However, these methods are not typically employed for selective synthetic purposes. In a synthetic context, C-F bond activation is more commonly used to functionalize the position rather than simply replace the fluorine with hydrogen. nih.gov There are no specific studies reported in the literature detailing the selective synthetic defluorination of this compound.

Synthesis of this compound Analogues for Structure-Reactivity Investigations

The primary amide group of this compound offers a straightforward handle for derivatization to generate a library of analogues for structure-reactivity studies. The two protons on the amide nitrogen can be substituted to form secondary (N-alkyl/N-aryl) and tertiary (N,N-dialkyl) amides.

N-Alkylation: N-alkylation can be achieved by deprotonating the amide with a suitable base (e.g., sodium hydride, NaH) to form the corresponding anion, which is then treated with an alkylating agent such as an alkyl halide. The direct N-alkylation of amides with alcohols is also a green and attractive method, often catalyzed by transition metal complexes. nih.gov

N-Arylation: The synthesis of N-aryl amides is commonly accomplished through the condensation of the corresponding acid chloride (2,4-difluoro-5-methylbenzoyl chloride) with a substituted aniline. mdpi.comnih.gov This is a robust and widely used method for forming the amide bond. Alternatively, modern catalytic methods like the Buchwald-Hartwig amination could potentially be used to couple this compound directly with aryl halides, though this is less common for primary amides.

The ability to modify the N-substituents allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in fields like medicinal chemistry and materials science.

Methyl Group Modification and its Impact on Reactivity in this compound

The methyl group at the C5 position of the benzene ring is a primary site for chemical modification, offering a versatile handle to introduce new functionalities and modulate the compound's properties. The reactivity of this group is influenced by the electronic effects of the adjacent fluorine atoms and the benzamide group.

Common transformations of the methyl group include halogenation, oxidation, and subsequent derivatization of the resulting intermediates. Free-radical halogenation, typically initiated by UV light or radical initiators, can introduce halogen atoms (Cl, Br) onto the methyl group, yielding halomethyl derivatives. The stability of the benzylic radical intermediate is a key factor in these reactions.

Oxidation of the methyl group can lead to the formation of the corresponding carboxylic acid, 2,4-difluoro-5-carboxybenzamide, or the hydroxymethyl derivative, 2,4-difluoro-5-hydroxymethylbenzamide. These transformations open up further possibilities for derivatization, such as esterification or etherification of the hydroxyl group and amide coupling reactions with the carboxylic acid.

Table 1: Examples of Methyl Group Modifications and Potential Impacts

| Modification Reaction | Reagents and Conditions | Resulting Functional Group | Potential Impact on Reactivity |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl4, heat | Bromomethyl (-CH2Br) | Increased electrophilicity at the benzylic carbon, enabling nucleophilic substitution reactions. |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO4), heat | Carboxyl (-COOH) | Increased acidity and potential for amide bond formation. Deactivation of the aromatic ring towards electrophilic substitution. |

| Oxidation to Alcohol | Mild oxidizing agents | Hydroxymethyl (-CH2OH) | Potential for ether or ester formation. Mild activation of the aromatic ring compared to the methyl group. |

| Conversion to Trifluoromethyl | Halogenation followed by fluoride (B91410) exchange | Trifluoromethyl (-CF3) | Strong deactivation of the aromatic ring due to the high electronegativity of fluorine. |

Isosteric and Bioisosteric Replacements in the Aromatic Core of this compound

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the context of this compound, such modifications in the aromatic core can lead to the discovery of novel analogs with potentially improved characteristics.

A common isosteric replacement involves substituting one of the fluorine atoms with other halogen atoms (e.g., chlorine) or a hydrogen atom. While maintaining a similar size, this alters the electronic properties of the ring, which can influence binding interactions with biological targets. For instance, replacing a fluorine atom with a hydrogen atom would increase the electron density of the aromatic ring.

The methyl group can also be a target for bioisosteric replacement. For instance, replacing the methyl group with an amino (-NH2) or hydroxyl (-OH) group can introduce new hydrogen bonding capabilities. A more conservative replacement would be the substitution of the methyl group with a trifluoromethyl group (-CF3), which is similar in size but possesses vastly different electronic properties. drughunter.com

Table 2: Potential Isosteric and Bioisosteric Replacements in the Aromatic Core

| Original Group/Moiety | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Fluorine | Hydrogen, Chlorine | Modulate electronic properties and lipophilicity. |

| Phenyl ring | Pyridine ring | Introduce hydrogen bond acceptors, alter polarity and metabolic profile. nih.gov |

| Phenyl ring | Thiophene ring | Modify aromaticity and potential for pi-stacking interactions. nih.gov |

| Methyl group | Amino group, Hydroxyl group | Introduce hydrogen bonding donor/acceptor capabilities. |

| Methyl group | Trifluoromethyl group | Increase lipophilicity and metabolic stability, alter electronic profile. drughunter.com |

Stereochemical Aspects in the Synthesis of Chiral Analogues Derived from this compound

The introduction of chirality into molecules is a critical aspect of drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral analogues. Chirality can be introduced through various synthetic strategies, leading to molecules with stereogenic centers.

One common approach is the stereoselective reduction of a prochiral ketone derived from this compound. For example, if a ketone functionality is introduced at a position that allows for asymmetric reduction, chiral alcohols can be obtained. This can be achieved using chiral reducing agents or through biocatalytic methods employing ketoreductases, which often provide high enantioselectivity. semanticscholar.orgnih.gov

Another strategy involves the use of chiral auxiliaries. A chiral amine can be coupled with 2,4-difluoro-5-methylbenzoic acid to form a diastereomeric mixture of amides. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically pure amide.

Furthermore, asymmetric synthesis methodologies can be employed to construct chiral centers. For instance, an asymmetric aldol (B89426) condensation or a Michael addition to an α,β-unsaturated derivative of this compound could establish new stereocenters with high enantiomeric excess. The choice of chiral catalyst or reagent is crucial in determining the stereochemical outcome of these reactions.

The resolution of a racemic mixture is another viable method to obtain enantiomerically pure compounds. researchwithrowan.comwikipedia.orgnih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the individual enantiomers.

Table 3: Strategies for the Synthesis of Chiral Analogues

| Synthetic Strategy | Description | Key Reagents/Methods |

| Stereoselective Reduction | Reduction of a prochiral ketone to a chiral alcohol. | Chiral borohydrides, asymmetric hydrogenation catalysts, ketoreductases. semanticscholar.orgnih.govresearchgate.net |

| Chiral Auxiliaries | Coupling with a chiral amine or alcohol to form diastereomers, followed by separation and removal of the auxiliary. | Evans auxiliaries, pseudoephedrine. |

| Asymmetric Synthesis | Direct creation of a stereocenter using a chiral catalyst or reagent. | Asymmetric aldol reactions, Michael additions, enantioselective alkylations. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid derivatives), preparative chiral chromatography. researchwithrowan.comwikipedia.orgnih.gov |

2,4 Difluoro 5 Methylbenzamide As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 2,4-difluoro-5-methylbenzamide position it as a valuable precursor for the synthesis of a wide array of intricate organic molecules. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in medicinal chemistry.

Precursor for Advanced Heterocyclic Compounds Utilizing the this compound Scaffold

The benzamide (B126) moiety within this compound serves as a versatile handle for the construction of various heterocyclic systems. For instance, it can be envisioned as a key starting material for the synthesis of quinazolin-4(3H)-ones and 1,4-benzoxazines, two classes of heterocycles with significant biological activities.

Quinazolin-4(3H)-ones: The synthesis of quinazolin-4(3H)-ones often involves the condensation of an anthranilamide derivative with a one-carbon source. While direct synthesis from this compound would require prior functionalization to introduce an amino group ortho to the amide, a more plausible route involves its conceptual precursor, 2-amino-4-fluoro-5-methylbenzoic acid. However, if this compound were to be used, a hypothetical reaction could involve a directed C-H amination followed by cyclization. A potential, though not yet reported, synthetic approach could involve the reaction of this compound with various aldehydes or orthoesters under acidic or thermal conditions to yield the corresponding quinazolinone derivatives.

Table 1: Hypothetical Synthesis of Quinazolinone Derivatives from a Functionalized this compound Precursor

| Entry | Aldehyde/Orthoester | Product | Hypothetical Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-6,8-difluoro-7-methylquinazolin-4(3H)-one | 75 |

| 2 | Triethyl orthoformate | 6,8-Difluoro-7-methylquinazolin-4(3H)-one | 82 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6,8-difluoro-7-methylquinazolin-4(3H)-one | 78 |

1,4-Benzoxazines: Similarly, the synthesis of 1,4-benzoxazine derivatives could potentially be achieved from this compound. A plausible, though underexplored, strategy would involve an initial ortho-hydroxylation of the benzamide followed by a condensation reaction with a suitable two-carbon synthon, such as an α-halo ketone, leading to the formation of the benzoxazine (B1645224) ring.

Building Block in Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity from simple starting materials in a single step. The amide functionality of this compound makes it a potential candidate for isocyanide-based MCRs like the Ugi and Passerini reactions, where the corresponding amine or carboxylic acid could be derived from it.

Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. 2,4-Difluoro-5-methylaniline (B1432388), the amine precursor to the benzamide, could serve as the amine component. This would lead to the formation of α-acylamino carboxamides incorporating the 2,4-difluoro-5-methylphenyl moiety. Such compounds are of interest in medicinal chemistry due to their peptide-like structure.

Passerini Reaction: The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. 2,4-Difluoro-5-methylbenzoic acid, the carboxylic acid precursor to the benzamide, could participate in this reaction, thereby incorporating the fluorinated aromatic scaffold into the product.

Application in Methodological Development in Organic Synthesis

The unique electronic and structural features of this compound and its derivatives make them interesting substrates for the development of new synthetic methodologies.

Reagent in Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound could serve as valuable ligands or reagents in novel catalytic systems. For instance, the introduction of coordinating groups onto the aromatic ring could lead to the formation of transition-metal complexes with unique catalytic properties. The fluorine atoms can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity or selectivity. The development of chiral catalysts based on this scaffold could also be a promising area of research for asymmetric synthesis.

Substrate for Green Chemistry Methodologies Incorporating this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. Microwave-assisted organic synthesis is a key green chemistry technique that can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. The synthesis of heterocyclic compounds from this compound could be significantly improved by employing microwave irradiation. For example, the cyclization reactions to form quinazolinones or benzoxazines could potentially be performed under solvent-free or aqueous conditions with microwave heating, leading to a more sustainable synthetic process.

Table 2: Comparison of Hypothetical Conventional vs. Microwave-Assisted Synthesis of a Quinazolinone Derivative

| Method | Reaction Time | Solvent | Hypothetical Yield (%) |

| Conventional Heating | 12 hours | Toluene (B28343) | 65 |

| Microwave Irradiation | 15 minutes | None (Solvent-free) | 85 |

Strategies for Diversity-Oriented Synthesis (DOS) Leveraging the this compound Motif

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The this compound scaffold represents a "privileged structure" that can be elaborated upon to create a wide range of analogs.

By attaching the this compound core to a solid support, a variety of building blocks can be introduced at different positions of the molecule through solid-phase synthesis. This approach allows for the rapid and efficient generation of a large library of compounds with diverse functionalities. For example, the amide nitrogen can be alkylated or acylated, and the aromatic ring can be further functionalized through electrophilic or nucleophilic substitution reactions. The resulting library of compounds could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Environmental Fate and Degradation Mechanisms of 2,4 Difluoro 5 Methylbenzamide

Photodegradation Pathways and Mechanisms of 2,4-Difluoro-5-methylbenzamide

No studies detailing the photodegradation of this compound were found. The process of photodegradation, or the breakdown of compounds by light, is a critical factor in the environmental persistence of chemical substances. nih.govacs.org For fluorinated aromatic compounds, photolysis can lead to a range of products, including the potential for defluorination, though the stability of the aryl-F bond is often high. nih.govdntb.gov.ua The specific effects of the methyl and amide functional groups on the photochemical reactivity of this particular molecule have not been investigated.

Hydrolytic Stability and Degradation Products of this compound

Information on the hydrolytic stability of this compound is not available in the reviewed literature. Hydrolysis, the reaction with water, can be a significant degradation pathway for many organic compounds, particularly those with functional groups like amides. The rate of hydrolysis is often influenced by pH and temperature. anu.edu.auresearchgate.net Studies on other benzamide (B126) derivatives indicate that the stability of the amide bond can vary significantly based on the substituents on both the aromatic ring and the nitrogen atom. beilstein-journals.orgnih.gov Without specific data, the half-life and potential degradation products of this compound in aqueous environments cannot be determined.

Theoretical and Experimental Studies on Biodegradation Potential of this compound

There is no available research on the biodegradation of this compound by microorganisms. The presence of fluorine atoms in a molecule can often render it recalcitrant to microbial degradation. nih.govnih.gov While some microorganisms have been shown to be capable of degrading certain fluorinated compounds, the specific enzymes and metabolic pathways involved are highly substrate-specific. mdpi.comresearchgate.netmdpi.com Both theoretical modeling and experimental studies would be necessary to ascertain whether this compound can be utilized as a carbon or nitrogen source by environmental microbes and to identify any potential metabolic intermediates.

Analytical Methodologies for Monitoring Environmental Transformation of this compound

While general analytical techniques for the detection of fluorinated compounds in environmental matrices exist, no methods have been specifically developed or validated for this compound. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of organic micropollutants. nih.goveurofins.comeurofins.com Furthermore, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for identifying and quantifying fluorinated compounds and their transformation products. nih.govnih.govdntb.gov.ua The development of a robust analytical method would be a prerequisite for any future studies on the environmental occurrence and fate of this compound. Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) are also emerging for sensitive fluorine detection. perkinelmer.com

Future Research Directions and Prospects in 2,4 Difluoro 5 Methylbenzamide Chemistry

Development of More Efficient and Sustainable Synthetic Routes for 2,4-Difluoro-5-methylbenzamide

The production of this compound and its derivatives currently relies on conventional batch synthesis methods. slideshare.net However, the future of its synthesis lies in the adoption of greener and more efficient technologies that minimize waste, reduce energy consumption, and enhance safety.

A primary focus will be the broader implementation of flow chemistry . asynt.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling highly exothermic or hazardous reactions often associated with fluorination. asynt.compharmasalmanac.comvapourtec.com This technology facilitates safer, more reproducible, and easily scalable production of active pharmaceutical ingredients (APIs) and their intermediates. asynt.comportonpharma.com The transition from batch to continuous manufacturing for benzamide (B126) synthesis can lead to cleaner products and faster reactions. asynt.comnih.gov

Another key direction is the development of novel catalytic systems . Research into direct amidation reactions that avoid the use of stoichiometric coupling reagents is crucial for improving atom economy. For instance, methods using catalytic carbon disulfide and alumina (B75360) or tropylium (B1234903) salts have been explored for amide bond formation. nih.gov Cobalt-catalyzed C–H activation and carbonylation of benzamides represents another promising route that proceeds under relatively mild conditions. acs.org The development of recyclable coupling agents, such as 2,2'-dipyridyldithiocarbonate (DPDTC), which can be used in flow systems, also presents a sustainable alternative to traditional methods. researchgate.net

| Synthesis Approach | Traditional Batch Method | Future Sustainable Method |

| Methodology | Step-wise reactions in large vessels. | Continuous processing in microreactors or tubular reactors. asynt.compharmasalmanac.com |

| Efficiency | Time-consuming, potential for lower yields upon scale-up. | Faster reactions, high throughput, and easier scalability. asynt.comnih.gov |

| Safety | Difficult to control exotherms, potential for runaway reactions. | Superior heat and mass transfer, enhanced safety for hazardous reactions. pharmasalmanac.comvapourtec.com |

| Sustainability | Often requires stoichiometric, non-recyclable activating agents, generating significant waste. | Use of catalytic systems, recyclable reagents, and reduced solvent volumes. nih.govresearchgate.net |

| Control | Limited control over mixing and temperature gradients. | Precise control over reaction time, temperature, and mixing. asynt.compharmasalmanac.com |

Future efforts will likely focus on combining these approaches, for example, by integrating novel catalytic systems within automated flow chemistry platforms to create highly efficient, on-demand synthesis routes for this compound.

Exploration of Novel Reactivity Patterns and Transformations Involving this compound

The this compound core contains multiple sites for potential functionalization, including the aromatic C-H bonds, the C-F bonds, and the amide linkage. Future research will delve into unlocking new reactivity patterns to diversify this scaffold.

C-H activation and functionalization is a particularly promising frontier. nih.gov Transition metal-catalyzed reactions that selectively target the C-H bonds on the aromatic ring would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. For example, cobalt-catalyzed annulation reactions of benzamides with alkynes have been shown to produce complex isoquinolinone structures. nih.gov Applying such methods to this compound could yield novel polycyclic aromatic compounds.